N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine
Description
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine (referred to hereafter as Compound A) is a heterocyclic compound featuring a pyrazolo[3,4-d][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 3, and an N-methylglycine moiety at position 3. This compound is cataloged under reference 3D-FM128138 by CymitQuimica but is currently discontinued .
Properties
IUPAC Name |
2-[[1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazol-5-yl]-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9-13-14(16-15(23-13)18(2)8-12(20)21)19(17-9)10-4-6-11(22-3)7-5-10/h4-7H,8H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTRIHFSUGSOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N(C)CC(=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine typically involves multi-step reactions. One common method includes the reaction of 4-methoxybenzaldehyde with 3-methyl-1H-pyrazole-5-amine to form an intermediate, which is then cyclized with a thioamide to produce the pyrazolo-thiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo-thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For instance, pyrazolo[3,4-d]thiazoles have been associated with anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties. They could inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
- Neuroprotective Properties : Some derivatives of pyrazolo-thiazoles have demonstrated neuroprotective effects in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease.
Case Studies
- Anticancer Studies :
- Neuroprotection :
- Anti-inflammatory Research :
Applications in Drug Development
Given its promising biological activities, N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine could serve as a lead compound in drug development for:
- Cancer Therapy : Targeting specific cancer pathways to inhibit tumor growth.
- Neurological Disorders : Developing neuroprotective agents to combat neurodegeneration.
- Inflammatory Diseases : Creating anti-inflammatory medications to manage chronic conditions.
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrazolo-Thiazole Derivatives
- Compound B (Z217-0940): N-[1-(4-Methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycinamide () Structural Differences: Replaces the glycine moiety of Compound A with a glycinamide group and introduces a 4-methylphenyl substituent instead of 4-methoxyphenyl at position 1.
Compound C (Z298-0036) : N-{1-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperidin-4-yl}cyclohexanecarboxamide ()
Thiazole-Based Analogs
Physicochemical Properties
| Property | Compound A (Inferred) | Compound B (Z217-0940) | Compound C (Z298-0036) | Compound D (70) |
|---|---|---|---|---|
| Molecular Weight | ~380–400 g/mol | 493.58 g/mol | 453.61 g/mol | 493.58 g/mol |
| logP | ~3.5–4.0 | 4.07 (analog data) | ~4.5 | 4.07 |
| Polar Surface Area | ~70–80 Ų | 67.38 Ų | ~90 Ų | 67.38 Ų |
| Hydrogen Bond Acceptors | 7 | 7 | 5 | 7 |
Key Observations :
- Thiazole-based analogs (e.g., Compound D) retain similar polar surface areas, suggesting comparable permeability profiles .
Biological Activity
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.38 g/mol. The compound features a pyrazolo-thiazole core structure which is known for its diverse biological activities.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds related to the pyrazolo-thiazole structure. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have demonstrated significant antineoplastic activity against various cancer cell lines, including leukemia and breast cancer cells. These studies employed the sulforhodamine B assay to evaluate cytotoxicity across 60 different cancer cell lines .
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | MDA-MB-468 (Breast), A549 (Lung) | 5.0 | |
| This compound | Not specified | Not reported |
The mechanism by which pyrazolo-thiazole derivatives exert their antitumor effects is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, compounds may interfere with the PI3K/AKT pathway, which is crucial for cell growth and metabolism .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds suggests that modifications to the pyrazolo-thiazole core can significantly influence biological activity. For example:
- Substituents on the phenyl ring can enhance binding affinity to target proteins.
- The presence of electron-donating groups such as methoxy can improve solubility and bioavailability.
Case Studies
One notable case study involved the synthesis and evaluation of various pyrazolo-thiazole derivatives for their anticancer properties. The study highlighted that specific modifications increased activity against breast cancer cell lines significantly compared to unmodified compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
